The SWI3 protein is classified as a member of the ATP-dependent chromatin remodeling complexes. These complexes utilize ATP hydrolysis to reposition nucleosomes on DNA, thereby influencing accessibility for transcription factors and other regulatory proteins. The SWI3 protein is characterized by specific functional domains, including the SWIRM (SWI3/BAF155/BAF170), SANT (SWI3/ADA2/N-CoR/TFIIIB), and leucine zipper motifs, which are essential for its interaction with DNA and other proteins .
The synthesis of SWI3 can be achieved through various methods, primarily using recombinant DNA technology. One common approach involves the use of plasmids containing the SWI3 gene, which can be introduced into a suitable host organism such as Escherichia coli or yeast. The process generally includes:
The purification process often utilizes tags such as His-tag or GST-tag to facilitate the isolation of the SWI3 protein from cell lysates. Techniques like size-exclusion chromatography or ion-exchange chromatography may also be employed to achieve high purity levels .
The SWI3 protein consists of approximately 830 amino acids with a molecular weight of around 99 kDa. Its structure features several important domains:
Structural studies utilizing techniques such as X-ray crystallography and nuclear magnetic resonance have provided insights into the conformation of SWI3, revealing how its domains interact with nucleic acids and other proteins within the chromatin remodeling complex .
SWI3 participates in several biochemical reactions primarily associated with chromatin remodeling. These reactions include:
The enzymatic activity of the SWI/SNF complex, including that involving SWI3, can be assessed through assays measuring ATPase activity or changes in nucleosome positioning on DNA substrates .
SWI3 functions by recruiting other components of the SWI/SNF complex to specific genomic loci. Upon binding to target genes, it facilitates:
Experimental data indicate that loss-of-function mutations in SWI3 lead to decreased expression of aerobic respiration genes under varying oxygen conditions, highlighting its regulatory role .
SWI3 exhibits stability under physiological conditions but may undergo conformational changes upon binding to ATP or interacting with other proteins. Its activity is influenced by cellular conditions such as nutrient availability and stress signals .
The study of SWI3 has significant implications in various fields:
Research on SWI3 not only enhances our understanding of fundamental biological processes but also provides insights into potential therapeutic targets for diseases linked to chromatin dysregulation .
The SWI3 protein is a conserved core subunit of SWI/SNF (Switch/Sucrose Non-Fermenting) chromatin remodeling complexes, which utilize ATP hydrolysis to alter DNA-histone contacts. These complexes enable transcriptional activation or repression by modulating nucleosome positioning and accessibility. SWI3 proteins function as essential scaffolding components that facilitate complex assembly, stabilize interactions between subunits, and regulate ATPase activity. They possess conserved structural domains critical for their function, including SANT (Swi3, Ada2, N-Cor, TFIIIB), SWIRM (Swi3p, Rsc8p, Moira), and ARM (Armadillo) domains. The SANT domain mediates histone tail interactions, while the SWIRM domain facilitates protein-protein binding and chromatin targeting [3] [4] [6].
Evolutionarily, SWI/SNF complexes originated in the last eukaryotic common ancestor (LECA), as evidenced by the universal conservation of core subunits (SMARCA/B ATPases, SMARCB/SNF5, SMARCC/SWI3, SMARCD, and SMARCN) across eukaryotes. Genomic analyses of 36 eukaryotic species confirm that SWI3 (classified as SMARCC) is present in opisthokonts (animals, fungi) and archaeplastida (plants), though absent in certain protozoans like Trypanosoma brucei [2] [10]. This deep conservation underscores SWI3's fundamental role in epigenetic regulation.
Table 1: Core Functional Domains of SWI3 Proteins
Domain | Function | Conservation |
---|---|---|
SANT | Binds histone tails; facilitates nucleosome recognition | Universal (yeast to mammals) |
SWIRM | Mediates protein-protein interactions; stabilizes complex assembly | Universal (with lineage-specific variations) |
ARM | Supports dimerization and regulatory subunit binding | Expanded in plants |
SWI3 was first identified in Saccharomyces cerevisiae through genetic screens for mating-type switching (SWI) defects. Mutants exhibited impaired HO endonuclease expression and sucrose fermentation deficiencies (SNF), leading to the complex's name [4]. Biochemical purification revealed SWI3 as a non-catalytic core subunit within the 1.14 MDa yeast SWI/SNF complex, alongside the ATPase SWI2/SNF2 and SNF5 [4] [9]. The human homologs BAF155 (SMARCC1) and BAF170 (SMARCC2) were later isolated as components of the 2 MDa BAF (BRG1/BRM-associated factor) and PBAF (Polybromo-associated BAF) complexes [1] [9].
Reconstitution studies demonstrated that SWI3 homologs are indispensable for complex activity. The human minimal functional core requires BRG1 (ATPase), INI1 (SNF5), and either BAF155 or BAF170 (SWI3 paralogs). Their addition to BRG1 enhances nucleosome remodeling efficiency by 3–5 fold, comparable to the holocomplex [9]. Similarly, yeast SWI3 is essential for displacing H2A-H2B dimers during remodeling and recruits the complex to gene promoters like ADH1 and GAL1 [4].
Nomenclature follows HUGO guidelines:
SWI3 proteins exhibit lineage-specific diversification driven by gene duplication and subfunctionalization:
Yeast and Fungi:S. cerevisiae retains a single SWI3 protein essential for global gene regulation. It relocalizes from the nucleus to cytosol under hypoxia, directly linking chromatin remodeling to oxygen sensing [1] [4]. Deletion (Δswi3) increases respiration by up-regulating mitochondrial complexes and oxygen consumption by 40% [1].
Mammals:BAF155 and BAF170 paralogs arose from a gene duplication event in early vertebrates. They define distinct SWI/SNF subcomplexes: BAF155 is specific to the BAF complex, while BAF170 segregates with PBAF. Knockdown of either in HeLa cells reduces oxygen consumption by 25–30%, confirming their conserved role in respiratory regulation [1] [9].
Plants:Arabidopsis thaliana encodes four SWI3 paralogs (A, B, C, D) due to two ancestral duplications. These subunits enable combinatorial assembly into specialized complexes:
Table 2: Evolutionary Divergence of SWI3 Homologs
Lineage | Representative Homologs | Paralogs | Key Functions |
---|---|---|---|
Yeast/Fungi | SWI3 (S. cerevisiae) | 1 | Respiration control; hypoxia response |
Mammals | BAF155 (SMARCC1), BAF170 (SMARCC2) | 2 | BAF/PBAF assembly; metabolic regulation |
Plants | AtSWI3A/B/C/D (Arabidopsis) | 4 | Embryogenesis (A/B); GA signaling (C); floral development (D) |
Phylogenetic analysis clusters SWI3 proteins into four subfamilies:
This diversification underscores how SWI3 subunits acquired specialized roles while maintaining core chromatin remodeling functions across eukaryotic evolution.
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